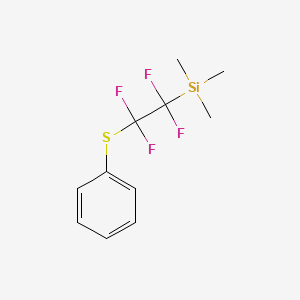![molecular formula C11H12F3NO B3069835 3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol CAS No. 1000198-74-2](/img/structure/B3069835.png)
3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol
Übersicht
Beschreibung
“3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available literature.Molecular Structure Analysis
The molecular formula of “3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol” is C11H12F3NO . The compound contains a pyrrolidine ring, a phenyl ring, and a trifluoromethyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Bio-Evaluation
- Crystal Structure of Spiro[2-benzoyl-cyclohexyl-4,5-diphenylpyrrolidine-3,3'-chroman-4-one] : The molecule displays intra- and intermolecular C-H...O hydrogen bonds, which could be significant in understanding its interactions in various applications (Thinagar et al., 2000).
- Synthesis and Bio-Evaluation of Novel Hybrids : This study explores the synthesis of novel compounds using a precursor related to 3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol, evaluated for in vitro activity against human bacterial pathogens and fungal strains (Jha & Ramarao, 2017).
Chemical Synthesis and Modification
- Synthesis of Fluorinated Derivative : This research involves the transformation of a related compound, leading to the synthesis of a fluorinated derivative for potential applications in medicinal chemistry (Kuznecovs et al., 2020).
- Organocatalytic Conjugate Addition : A study demonstrating the use of a pyrrolidine/trifluoroacetic acid combination to catalyze the addition of alkyl methyl ketones, which could be relevant for pharmaceutical synthesis (Chowdhury & Ghosh, 2009).
- Cyclization of Trifluoromethyl Alkenyl Triflates : A method for synthesizing 2-trifluoromethyl-2-hydroxy-2H-chromenes, involving a key intermediate similar to 3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol, suggesting potential in organic synthesis (Li et al., 2018).
Material Science and Pharmacological Potential
- Synthesis and Characterization of Fulleropyrrolidines : The study discusses the synthesis of fullerene pyrrolidines containing trifluoromethyl group, indicating potential in material science, especially in photovoltaics (Li et al., 2012).
- Anticancer Potential of Trifluoromethyl Pyrrole Analogue : This paper evaluates the anticancer activity of fluorinated pyrrole derivatives, highlighting a novel trifluoromethyl-functionalized phosphonopyrrole as a promising compound with anticancer potential (Olszewska et al., 2020).
Zukünftige Richtungen
The future directions for research on “3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol” and similar compounds could involve further exploration of the pharmacophore space due to sp3-hybridization, investigation of the influence of steric factors on biological activity, and design of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)10(16)5-6-15-7-10/h1-4,15-16H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOWRYUFQAXJOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

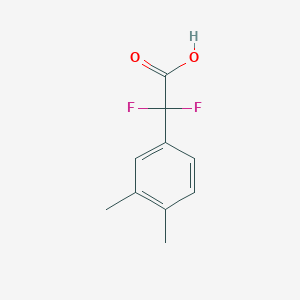
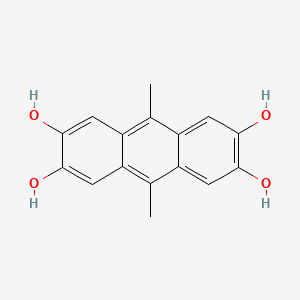
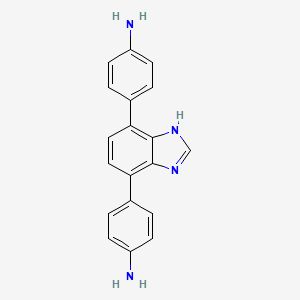
![(E)-3-[10-[(E)-2-carboxyethenyl]anthracen-9-yl]prop-2-enoic Acid](/img/structure/B3069765.png)
![1,1'-(5'-(4-(1H-Imidazol-1-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)bis(1H-imidazole)](/img/structure/B3069772.png)
![[3,5-Bis(phosphonomethyl)phenyl]methylphosphonic acid](/img/structure/B3069781.png)
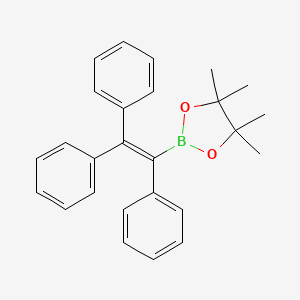
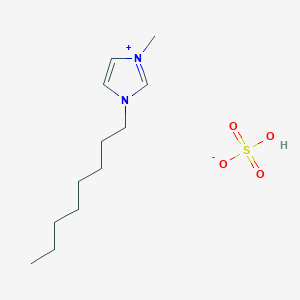
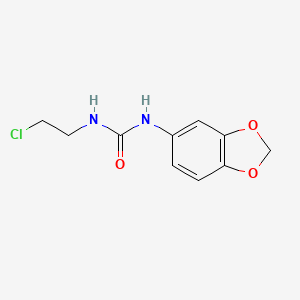
![1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine](/img/structure/B3069822.png)

